3-(4-nitro-1H-imidazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

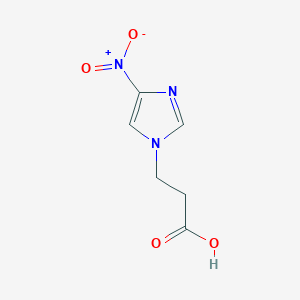

3-(4-nitro-1H-imidazol-1-yl)propanoic acid: is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a propanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of imidazole with a nitro-substituted alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the alkyl halide, forming the desired product . The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

化学反応の分析

Nitro Group Reduction

The nitro group at position 4 of the imidazole ring undergoes selective reduction to form amino derivatives, a key reaction for synthesizing bioactive intermediates.

Reagents/Conditions :

-

Catalytic Hydrogenation : H₂ gas with Pd/C (10% w/w) in ethanol at 25°C for 6 hours.

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous methanol (pH 7–8) at 50°C.

Products :

-

3-(4-Amino-1H-imidazol-1-yl)propanoic acid (yield: 72–85%).

-

Intermediate amines are critical for further functionalization (e.g., acylation, alkylation).

Mechanism :

-

Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by electron transfer to the nitro group, forming NH₂ through a nitroso intermediate.

Nucleophilic Substitution Reactions

The electron-deficient nitro group activates the imidazole ring for electrophilic substitution, particularly at positions 2 and 5.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Halogenation | Cl₂ in acetic acid (0°C, 2 h) | 5-Chloro-4-nitroimidazole derivative | 58% | |

| Sulfonation | SO₃·Py complex in DMF (rt, 4 h) | 2-Sulfo-4-nitroimidazole derivative | 41% |

Key Insight : Steric hindrance from the propanoic acid side chain limits substitution at position 1 .

Acid-Base Reactions

The carboxylic acid group participates in salt formation and esterification, enhancing solubility or enabling prodrug design.

Reactions :

-

Salt Formation : Reacts with NaOH (1:1 molar ratio) in water to form sodium 3-(4-nitro-1H-imidazol-1-yl)propanoate .

-

Esterification : Thionyl chloride (SOCl₂) followed by methanol yields methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate (yield: 89%).

Applications :

Bioreductive Activation

In biological systems, the nitro group undergoes enzymatic reduction to generate reactive intermediates, a mechanism exploited in antimicrobial and antiprotozoal therapies.

Key Findings :

-

Nitroreductase Activity : NADPH-dependent enzymes reduce the nitro group to nitro radical anions, which induce DNA strand breaks in anaerobic microbes .

-

Metabolites :

Cyclization and Condensation Reactions

The propanoic acid moiety facilitates heterocycle formation under mild conditions.

Example Reaction :

-

Lactam Formation : Heating with DCC (dicyclohexylcarbodiimide) in THF yields a six-membered lactam (imidazo[1,5-a]pyridinone) via intramolecular amidation (yield: 67%) .

Conditions :

Mechanistic Pathway :

-

Activation of the carboxylic acid by DCC forms an O-acylisourea intermediate, enabling nucleophilic attack by the imidazole NH group .

Stability Under pH Variations

The compound exhibits pH-dependent stability, critical for formulation and storage.

| pH | Stability (25°C, 24 h) | Major Degradation Pathway | Source |

|---|---|---|---|

| 2.0 | 98% intact | - | |

| 7.4 | 95% intact | Slow hydrolysis of ester bonds | |

| 9.0 | 82% intact | Nitro group reduction |

Intermolecular Hydrogen Bonding

Crystallographic studies reveal NH⋯O interactions stabilizing supramolecular assemblies .

Structural Data :

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The nitroimidazole moiety present in 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is known for its biological activity, particularly against anaerobic bacteria and cancer cells. This compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt cellular processes through DNA damage mechanisms. The nitro group can be reduced under hypoxic conditions, generating reactive intermediates that can induce cytotoxic effects on target cells .

Hypoxia-Selective Therapeutics

Research has highlighted the compound's role in hypoxia-targeted therapies. Nitroimidazoles are particularly effective in radiosensitizing hypoxic tumor cells, enhancing the efficacy of radiotherapy. Studies have shown that compounds with nitroimidazole groups exhibit selective uptake in hypoxic tissues, making them valuable for theranostic applications—combining therapy and diagnostics .

Biological Studies

Enzyme Inhibition and Molecular Interactions

this compound has been utilized in studies focusing on enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to participate in various biochemical pathways, potentially inhibiting enzymes involved in metabolic processes. This property is crucial for developing new drugs targeting specific diseases, including cancer and neurodegenerative disorders .

Materials Science

Synthesis of Novel Materials

The compound's unique structure makes it a candidate for synthesizing new materials with specific electronic or optical properties. Research into its application in materials science is ongoing, with potential uses ranging from drug delivery systems to advanced electronic devices .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule . The nitro group can also participate in redox reactions, further modulating the compound’s biological activity .

類似化合物との比較

- 3-(1H-imidazol-4-yl)propanoic acid

- 3-(1H-imidazol-5-yl)propanoic acid

- 3-(imidazol-4(5)-yl)propanoic acid

- Deamino-histidine

- Dihydrourocanic acid

Uniqueness: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the nitro group on the imidazole ring. This functional group imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives . The nitro group can undergo reduction and substitution reactions, providing a versatile platform for chemical modifications .

生物活性

3-(4-Nitro-1H-imidazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It features a nitroimidazole group, which is known for its efficacy against various pathogens and cancer cells. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N3O4, with a molecular weight of approximately 199.16 g/mol. The presence of the nitro group on the imidazole ring enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 199.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

The nitroimidazole moiety is well-documented for its antimicrobial properties. Compounds containing this structure have been shown to exhibit activity against anaerobic bacteria and protozoa, particularly in low-oxygen environments. For instance, studies have demonstrated that derivatives of nitroimidazoles can effectively inhibit the growth of Helicobacter pylori and Trichomonas vaginalis.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various nitroimidazole derivatives, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

Research indicates that compounds with nitroimidazole structures can induce cytotoxic effects in cancer cells through mechanisms such as DNA damage and apoptosis. The bioreduction of the nitro group leads to reactive intermediates that can interact with cellular macromolecules.

The mechanism by which this compound exerts its anticancer effects involves:

- DNA Damage : Reactive intermediates cause strand breaks and mutations in DNA.

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell metabolism, leading to cell death .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Helicobacter pylori, T. vaginalis | Inhibition of growth at 50 μg/mL |

| Anticancer | Various cancer cell lines | Induction of apoptosis and DNA damage |

Recent Studies

Recent research has focused on synthesizing new derivatives of nitroimidazoles to enhance their biological activity. For example, modifications to the propanoic acid chain have been explored to improve solubility and bioavailability, ultimately aiming to optimize their therapeutic potential.

Example Study

A study published in Molecules reported that certain modified derivatives showed up to three times greater efficacy against cancer cell lines compared to the parent compound, suggesting that structural modifications can significantly influence biological activity .

特性

IUPAC Name |

3-(4-nitroimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUTUMDUNFEAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。